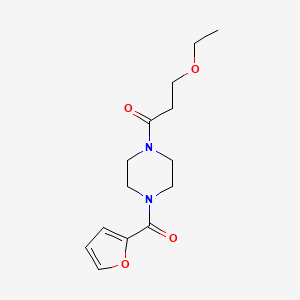
N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide
Overview
Description
N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as CCT137690, is a potent inhibitor of the protein kinase CHK1. CHK1 plays a crucial role in the DNA damage response pathway and is involved in the regulation of cell cycle progression, DNA repair, and apoptosis. The inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making CCT137690 a promising candidate for cancer therapy.
Mechanism of Action
CHK1 is a serine/threonine kinase that is activated in response to DNA damage. It phosphorylates a number of downstream targets, including CDC25A, CDC25C, and p53, which regulate cell cycle progression and DNA repair. N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide inhibits CHK1 by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
Inhibition of CHK1 by this compound leads to the accumulation of DNA damage and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide has a high potency and specificity for CHK1, making it a valuable tool for studying the role of CHK1 in the DNA damage response pathway. However, its use in lab experiments is limited by its low solubility and stability, requiring the use of specialized formulations and storage conditions.
Future Directions
Future research on N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide could focus on its potential as a combination therapy with other DNA-damaging agents, as well as its efficacy in patient-derived tumor models. The development of more stable and soluble formulations of this compound could also improve its clinical potential as a cancer therapy. Additionally, the role of CHK1 in other cellular processes, such as mitosis and replication stress, could be further explored using this compound as a tool.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, this compound has been shown to enhance the efficacy of DNA-damaging agents in various cancer cell lines, including those resistant to chemotherapy. It has also been shown to inhibit the growth of tumors in mouse models of cancer.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-piperidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-4-6-11(7-5-10)15-12(17)13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKASQMZMWYAODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)
![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4195299.png)

![N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4195318.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4195336.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B4195343.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195349.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4195351.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B4195353.png)
![N-[4-(acetylamino)phenyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4195357.png)

![N-(5-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4195376.png)

![4-({[(4-chlorobenzyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B4195381.png)